molecular formula C22H19FN4O B2503988 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1207038-41-2

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2503988
CAS No.: 1207038-41-2
M. Wt: 374.419
InChI Key: MOUGGYYXYPXKDX-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a reductive amination reaction involving a suitable aldehyde or ketone.

    Coupling with Fluorophenyl Group: The final step involves coupling the quinoline and piperidine intermediates with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, sodium hydride, and other strong bases.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool to investigate enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The fluorophenyl group enhances its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-cyanoquinolin-4-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide
  • 1-(3-cyanoquinolin-4-yl)-N-(4-bromophenyl)piperidine-4-carboxamide
  • 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorine atom provides a balance of lipophilicity and electronegativity, making it a valuable compound in drug design and development.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c23-17-5-7-18(8-6-17)26-22(28)15-9-11-27(12-10-15)21-16(13-24)14-25-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGGYYXYPXKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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